molecular formula C10H9F3O2 B8118690 Acetic acid, trifluoro-, o-ethylphenyl ester

Acetic acid, trifluoro-, o-ethylphenyl ester

Cat. No.: B8118690
M. Wt: 218.17 g/mol
InChI Key: OYPCYMVZHCVQQK-UHFFFAOYSA-N
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Description

Acetic acid, trifluoro-, o-ethylphenyl ester is a chemical compound with the molecular formula C₁₀H₉F₃O₂. This compound is characterized by the presence of a trifluoroacetyl group attached to an ethylphenyl moiety. It is a versatile compound used in various scientific and industrial applications due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Esterification Reaction: The compound can be synthesized through the esterification of trifluoroacetic acid with o-ethylphenol in the presence of a strong acid catalyst such as sulfuric acid.

  • Transesterification Reaction: Another method involves the transesterification of ethyl trifluoroacetate with o-ethylphenol under basic conditions using a catalyst like sodium methoxide.

Industrial Production Methods: In industrial settings, the compound is typically produced through continuous flow reactors that allow for efficient and scalable synthesis. The reaction conditions are optimized to ensure high yield and purity of the final product.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized products.

  • Reduction: Reduction reactions can convert the trifluoroacetyl group to a less oxidized form.

  • Substitution: Substitution reactions can occur at the aromatic ring, leading to the formation of different derivatives.

Common Reagents and Conditions:

  • Oxidation: Common reagents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).

  • Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for reduction reactions.

  • Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine (Br₂) and iodine (I₂).

Major Products Formed:

  • Oxidation Products: Various carboxylic acids and ketones.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry: The compound is used as a reagent in organic synthesis, particularly in the preparation of pharmaceutical intermediates and agrochemicals. Biology: It serves as a tool in biochemical studies to investigate enzyme mechanisms and metabolic pathways. Medicine: The compound is explored for its potential therapeutic applications, including its use as an antimicrobial agent. Industry: It is utilized in the production of specialty chemicals and materials due to its unique reactivity and stability.

Mechanism of Action

The compound exerts its effects through its trifluoroacetyl group, which can interact with various molecular targets. The exact mechanism depends on the specific application, but it often involves the formation of covalent bonds with nucleophilic sites in biological molecules or chemical intermediates.

Molecular Targets and Pathways Involved:

  • Enzymes: The compound can inhibit or activate certain enzymes by binding to their active sites.

  • Metabolic Pathways: It can interfere with metabolic pathways by reacting with key intermediates.

Comparison with Similar Compounds

  • Methyl trifluoroacetate: Similar in structure but with a methyl group instead of an ethylphenyl group.

  • Ethyl trifluoroacetate: Similar but without the o-ethylphenyl moiety.

Uniqueness: Acetic acid, trifluoro-, o-ethylphenyl ester is unique due to its combination of the trifluoroacetyl group and the ethylphenyl moiety, which provides distinct chemical properties and reactivity compared to its similar compounds.

Properties

IUPAC Name

(2-ethylphenyl) 2,2,2-trifluoroacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9F3O2/c1-2-7-5-3-4-6-8(7)15-9(14)10(11,12)13/h3-6H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYPCYMVZHCVQQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1OC(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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